molecular formula C15H13N3O4 B4842652 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide

2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide

Cat. No. B4842652
M. Wt: 299.28 g/mol
InChI Key: RUBBUUAMXCNRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide is a chemical compound with potential applications in scientific research. It is also known by the name of JNJ-31020028 and belongs to the class of selective GluN2B antagonists. This compound has been the subject of several studies due to its potential use in various fields of research.

Mechanism of Action

The mechanism of action of 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide involves the selective inhibition of the GluN2B subunit of the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and learning and memory processes. By inhibiting this receptor, the compound can modulate the activity of the central nervous system and potentially treat various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide have been studied extensively. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression. It has also been shown to reduce chronic pain in animal models. However, further research is needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide in lab experiments include its selectivity for the GluN2B subunit of the NMDA receptor, its potential use in the treatment of various neurological disorders, and its ability to improve cognitive function and memory. However, its limitations include the need for further research to determine its safety and efficacy in humans and the potential for side effects.

Future Directions

There are several future directions for the study of 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide. These include further research into its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It could also be studied for its potential use in the treatment of chronic pain. Additionally, research could be conducted to determine its safety and efficacy in humans. Finally, further studies could be conducted to determine the optimal dosage and administration of the compound.
In conclusion, 2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide is a chemical compound with potential applications in scientific research. Its selective inhibition of the GluN2B subunit of the NMDA receptor makes it a promising candidate for the treatment of various neurological disorders. However, further research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-3-pyridinylacetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its potential use as a treatment for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has also been studied for its potential use in the treatment of chronic pain.

properties

IUPAC Name

2-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-15(17-11-3-1-5-16-8-11)10-20-9-12-7-14(22-18-12)13-4-2-6-21-13/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBBUUAMXCNRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(Furan-2-YL)-1,2-oxazol-3-YL]methoxy}-N-(pyridin-3-YL)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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